Enhanced Lipophilicity: 3-Bromo-5-methoxy-2-methylpyridine Demonstrates 41% Higher LogP Compared to 5-Bromo-2-methoxy-4-methylpyridine
Lipophilicity, a critical determinant of membrane permeability and ADME properties, is significantly influenced by substitution pattern. 3-Bromo-5-methoxy-2-methylpyridine exhibits a computed LogP (XLogP3) of 2.68, which is 41% higher than the LogP of 1.90 for the positional isomer 5-Bromo-2-methoxy-4-methylpyridine (CAS 164513-39-7) [1]. This difference indicates a substantial increase in hydrophobic character, which can directly translate to improved passive membrane diffusion and altered pharmacokinetic behavior in a biological context.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.68 (XLogP3-AA) |
| Comparator Or Baseline | 5-Bromo-2-methoxy-4-methylpyridine: LogP = 1.90 (XLogP3) |
| Quantified Difference | +41% higher LogP for target compound |
| Conditions | Computed values from standardized XLogP3 algorithm in authoritative chemical databases. |
Why This Matters
A higher LogP value indicates greater lipophilicity, which can enhance a compound's ability to cross cell membranes, a crucial factor in the design of orally bioavailable drugs or cell-permeable probes.
- [1] Chemsrc. (n.d.). 3-溴-5-甲氧基-2-甲基吡啶. Retrieved from https://m.chemsrc.com/mip/cas/1256823-49-0_91769.html View Source
